

Solid-State NMR Spectroscopy of ^{13}C Labeled Glycine: Application Notes and Protocols

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Compound of Interest

Compound Name: Glycine-1- ^{13}C

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This document provides detailed application notes and experimental protocols for the solid-state Nuclear Magnetic Resonance (ssNMR) analysis of ^{13}C labeled glycine. Glycine, being the simplest amino acid, serves as an excellent model system for establishing and calibrating ssNMR experiments, which are pivotal for characterizing the structure and dynamics of biomolecules and pharmaceutical compounds in the solid state.

Introduction

Solid-state NMR spectroscopy is a powerful, non-destructive technique used to obtain atomic-level information about the structure, conformation, and dynamics of solid materials. For pharmaceutical development, ssNMR is indispensable for characterizing active pharmaceutical ingredients (APIs), excipients, and formulated drug products. It provides critical insights into polymorphism, crystallinity, and intermolecular interactions. The use of isotopic labeling, such as with ^{13}C , significantly enhances the sensitivity and selectivity of ssNMR experiments, allowing for the detailed investigation of specific molecular sites.

Glycine exists in different polymorphic forms (α , β , and γ), which can be distinguished by their unique ^{13}C chemical shifts in ssNMR spectra.^{[1][2]} This makes ^{13}C labeled glycine an ideal standard for setting up and optimizing ssNMR experiments.

Key Solid-State NMR Experiments for ^{13}C Labeled Glycine

Several ssNMR experiments are routinely employed to characterize ^{13}C labeled glycine. The most common include:

- **Cross-Polarization Magic Angle Spinning (CP-MAS):** This is the most fundamental ssNMR experiment for ^{13}C analysis. It enhances the ^{13}C signal by transferring polarization from the abundant ^1H spins and removes anisotropic interactions by spinning the sample at the "magic angle."[\[2\]](#)[\[3\]](#)
- **Rotational Echo Double Resonance (REDOR):** This experiment is used to measure heteronuclear dipolar couplings, most commonly to determine internuclear distances between a ^{13}C nucleus and another nucleus like ^{15}N .
- **Dipolar Chemical Shift (DIPSHIFT):** This technique reintroduces the heteronuclear dipolar coupling between ^{13}C and neighboring protons (^1H) to probe local structure and dynamics.

Experimental Protocols

The following sections provide detailed protocols for the key ssNMR experiments on ^{13}C labeled glycine. The parameters provided are typical starting points and may require optimization based on the specific instrument and sample.

Protocol 1: ^{13}C Cross-Polarization Magic Angle Spinning (CP-MAS)

Objective: To acquire a high-resolution ^{13}C spectrum of solid glycine, allowing for the identification of different carbon environments and polymorphic forms.

Methodology:

- **Sample Preparation:**
 - Finely powder the ^{13}C labeled glycine sample.

- Pack the sample into a zirconia rotor (typically 4 mm outer diameter). Ensure the packing is uniform to maintain spinning stability.
- Spectrometer Setup:
 - Insert the rotor into the MAS probe and place it in the magnet.
 - Tune and match the ^1H and ^{13}C channels of the probe.
 - Set the magic angle precisely. The width and shape of the carbonyl signal in the glycine spectrum are very sensitive to the magic angle setting.[\[4\]](#)
- Experimental Parameters (based on a 300 MHz spectrometer):
 - ^1H 90° Pulse Width: Calibrate the ^1H 90° pulse width (typically 3-4 μs).
 - Magic Angle Spinning (MAS) Rate: 5 kHz.
 - Contact Time: 1.5 - 3 ms. This is the duration of the simultaneous ^1H and ^{13}C pulses for polarization transfer.
 - Recycle Delay: Set to 5 times the ^1H T_1 relaxation time to allow for full relaxation of the proton spins between scans.
 - ^1H Decoupling: Apply high-power ^1H decoupling during ^{13}C signal acquisition to remove ^1H - ^{13}C dipolar couplings.
 - Data Acquisition Time: 65 ms.
- Data Acquisition and Processing:
 - Acquire the Free Induction Decay (FID).
 - Apply an exponential line broadening factor.
 - Perform a Fourier transform to obtain the frequency-domain spectrum.
 - Reference the spectrum using a known standard, such as the carbonyl peak of α -glycine at 176.45 ppm.



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Fig. 1: Experimental workflow for a ^{13}C CP-MAS ssNMR experiment.

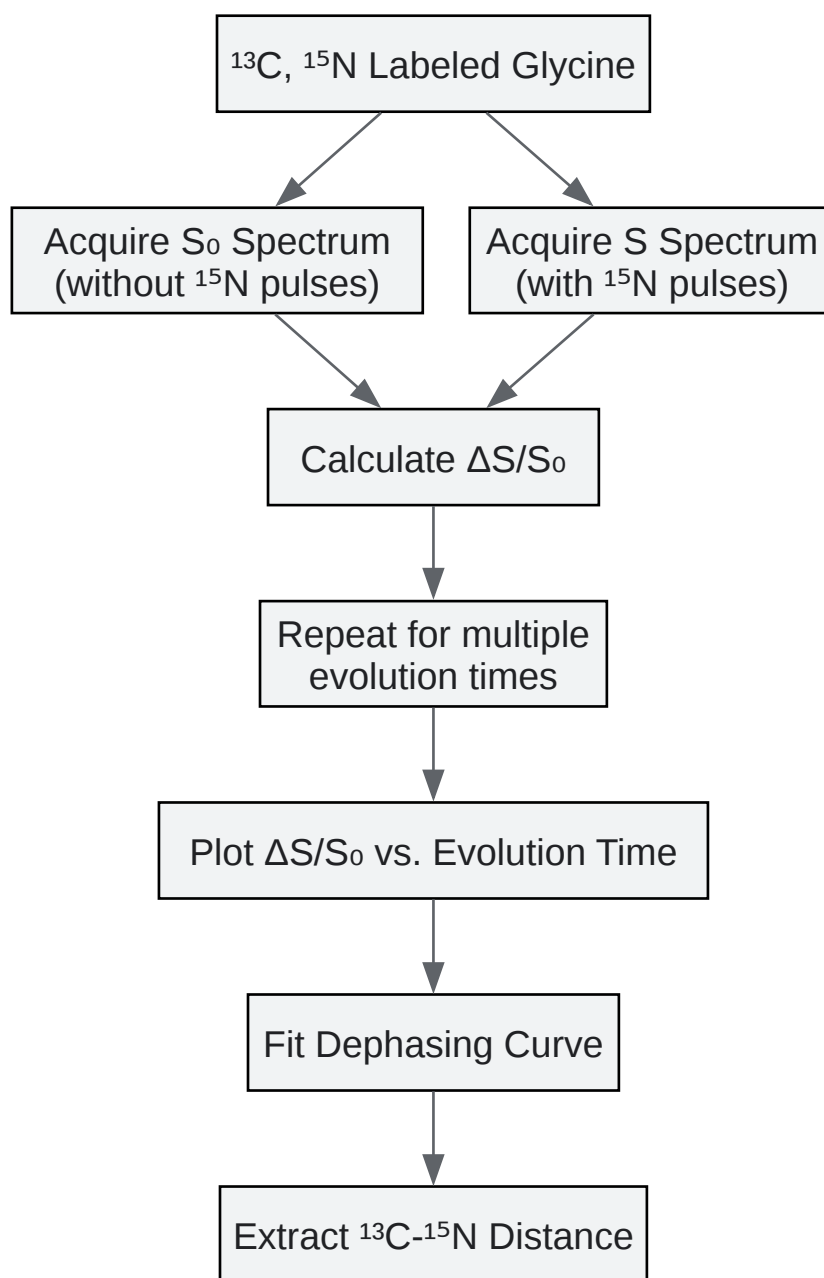
Protocol 2: Rotational Echo Double Resonance (REDOR)

Objective: To measure the ^{13}C - ^{15}N internuclear distance in a dually labeled glycine sample.

Methodology:

- Sample Preparation:
 - Use a glycine sample isotopically labeled with both ^{13}C at a specific position (e.g., $\text{C}\alpha$) and ^{15}N .
 - Pack the sample into a zirconia rotor as described for CP-MAS.
- Spectrometer Setup:
 - Tune and match the ^1H , ^{13}C , and ^{15}N channels of the probe.
 - Set the magic angle precisely.
- Experimental Parameters:
 - The REDOR experiment is performed in two parts: one with ^{15}N dephasing pulses (S) and one without (S_0).
 - MAS Rate: A constant and stable spinning speed is crucial (e.g., 5-10 kHz).
 - ^{13}C Carrier Frequency: Set on or near the ^{13}C resonance of interest.

- REDOR Pulses: A train of rotor-synchronized ^{15}N 180° pulses is applied during the evolution period in the 'S' experiment.
- Evolution Time: The experiment is repeated for a series of evolution times (dephasing times) to generate a REDOR dephasing curve.
- Data Acquisition and Analysis:
 - For each evolution time, acquire the S and S_0 spectra.
 - Calculate the REDOR difference ($\Delta S = S_0 - S$) or the normalized dephasing ($\Delta S/S_0$).
 - Plot $\Delta S/S_0$ as a function of the evolution time.
 - Fit the experimental dephasing curve to a theoretical model to extract the dipolar coupling constant, which is then used to calculate the internuclear distance.



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Fig. 2: Logical flow for a REDOR experiment for distance measurement.

Protocol 3: Dipolar Chemical Shift (DIPSHIFT)

Objective: To measure the ¹H-¹³C dipolar coupling for the Cα-Hα bond in glycine, which provides information on molecular motion and orientation.

Methodology:

- Sample Preparation:
 - Use a ^{13}C labeled glycine sample.
 - Pack the sample into a zirconia rotor.
- Spectrometer Setup:
 - Tune and match the ^1H and ^{13}C channels.
 - Set the magic angle.
- Experimental Parameters:
 - The DIPSHIFT experiment is a 2D experiment that correlates the isotropic ^{13}C chemical shift with the ^1H - ^{13}C dipolar coupling.
 - MAS Rate: A stable spinning speed is required.
 - ^1H Decoupling: ^1H decoupling is turned off during the evolution time (t_1) to allow the ^1H - ^{13}C dipolar coupling to evolve.
 - Evolution Time (t_1): The experiment is performed with an incremental evolution time to map out the dipolar interaction.
- Data Acquisition and Analysis:
 - Acquire a 2D dataset with the direct dimension (t_2) being the ^{13}C chemical shift and the indirect dimension (t_1) being the dipolar evolution.
 - Fourier transform the data in both dimensions.
 - Analyze the sideband patterns in the indirect dimension for each carbon resonance to extract the dipolar coupling constant. This can be compared to theoretical values for a rigid molecule to assess the degree of motional averaging.

Data Presentation

The following tables summarize key quantitative data for ^{13}C labeled glycine obtained from ssNMR experiments.

Table 1: ^{13}C Isotropic Chemical Shifts of Glycine Polymorphs

Polymorph	Carboxyl (C=O) Chemical Shift (ppm)	Methylene (C α) Chemical Shift (ppm)
α -Glycine	176.45	43.4
γ -Glycine	174.48	43.4
β -Glycine	Intermediate between α and γ	\sim 43.4

Note: The chemical shifts can vary slightly depending on the reference and experimental conditions. β -glycine is unstable and often converts to the α -form under MAS.

Table 2: Representative ^{13}C - ^{15}N Internuclear Distances in Glycine from REDOR

Nuclei	Dipolar Coupling (Hz)	Measured Distance (Å)	Reference Distance (X-ray) (Å)
$^{13}\text{C}\alpha$ - ^{15}N	\sim 793-900	1.496 ± 0.002	1.48
$^{13}\text{C}'$ (carboxyl) - ^{15}N	\sim 200	2.50 ± 0.02	N/A

Note: The measured distances are in excellent agreement with crystallographic data, demonstrating the accuracy of the REDOR technique.

Table 3: ^{13}C Chemical Shift Anisotropy (CSA) Tensor Principal Values for α -Glycine

Carbon Site	δ_{11} (ppm)	δ_{22} (ppm)	δ_{33} (ppm)
Carboxyl (C=O)	244.0	181.0	105.0
Methylene (C α)	59.0	45.0	26.0

Note: The principal values of the CSA tensor provide detailed information about the local electronic environment and are sensitive to molecular conformation.

Conclusion

Solid-state NMR spectroscopy, particularly when combined with ^{13}C isotopic labeling, provides a wealth of information about the structure and dynamics of glycine. The protocols and data presented here serve as a practical guide for researchers utilizing ssNMR for the characterization of amino acids, peptides, proteins, and pharmaceutical solids. The well-characterized nature of glycine makes it an invaluable tool for calibrating and optimizing ssNMR experiments, ensuring high-quality data acquisition for more complex systems.

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